

Section 1: MS-275 (Entinostat) in High-Throughput Screening Assays

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Compound of Interest		
Compound Name:	CH 275	
Cat. No.:	B15603759	Get Quote

Application Notes

Introduction: MS-275, also known as Entinostat, is a benzamide derivative that acts as a potent and selective inhibitor of class I histone deacetylases (HDACs), particularly HDAC1, HDAC2, and HDAC3.[1][2][3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins.[4] Aberrant HDAC activity is implicated in various diseases, most notably cancer, making HDAC inhibitors like MS-275 promising therapeutic agents.[4] In the context of drug discovery, high-throughput screening (HTS) assays are essential for identifying and characterizing novel HDAC inhibitors.

Mechanism of Action: MS-275 exerts its biological effects by binding to the zinc-containing active site of class I HDAC enzymes, thereby inhibiting their deacetylase activity.[5] This leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the altered expression of genes that regulate key cellular processes such as the cell cycle, differentiation, and apoptosis.[6][7] For instance, MS-275 has been shown to induce the expression of the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest.[6][7] It can also trigger apoptosis through the intrinsic mitochondrial pathway, which is associated with the generation of reactive oxygen species (ROS).[6]

High-Throughput Screening Applications: A variety of HTS assays have been developed to screen for HDAC inhibitors. These assays can be broadly categorized as biochemical (cell-free) or cell-based.



- Biochemical Assays: These assays typically use a purified recombinant HDAC enzyme and a synthetic substrate. The activity of the enzyme is measured in the presence and absence of test compounds. Common detection methods include:
 - Fluorometric Assays: These assays utilize a substrate that becomes fluorescent upon deacetylation, providing a highly sensitive and HTS-amenable readout.[8]
 - Colorimetric Assays: In these assays, deacetylation leads to a color change that can be quantified by absorbance.[9]
 - Luminogenic Assays: These are coupled-enzyme assays where the product of the HDAC reaction is a substrate for a luciferase, generating a light signal.[4]
- Cell-Based Assays: These assays measure the activity of HDACs within a cellular context,
 offering a more physiologically relevant screening environment. Examples include:
 - Cellular HDAC Activity Assays: These are homogeneous assays that use a cell-permeable substrate that is deacetylated by endogenous HDACs, leading to a detectable signal (e.g., luminescence).[4]
 - Proliferation and Viability Assays: The anti-proliferative effects of MS-275 on cancer cell lines can be assessed in a high-throughput format using assays like the MTT or resazurin reduction assays.[2][5]
 - Reporter Gene Assays: Cells can be engineered with a reporter gene (e.g., luciferase)
 under the control of a promoter that is regulated by histone acetylation. Inhibition of
 HDACs by compounds like MS-275 would lead to an increase in reporter gene expression.

Data Presentation

Table 1: In Vitro Inhibitory Activity of MS-275 against HDAC Isoforms



HDAC Isoform	IC50 (nM)	Assay Type	Reference
HDAC1	243	Cell-free	[1]
HDAC2	453	Cell-free	[1]
HDAC3	248	Cell-free	[1]
HDAC1	510	Cell-free	[10]
HDAC3	1700	Cell-free	[10]
HDAC1	180	Cell-free	[11]
HDAC3	740	Cell-free	[11]
HDAC8	44900	Cell-free	[11]
HDAC6	>100000	Cell-free	[11]

Table 2: Anti-proliferative Activity of MS-275 in Various Cancer Cell Lines



Cell Line	Cancer Type	IC50	Reference
A2780	Ovarian Carcinoma	41.5 nM - 4.71 μM	[10]
Calu-3	Lung Carcinoma	41.5 nM - 4.71 μM	[10]
HL-60	Promyelocytic Leukemia	41.5 nM - 4.71 μM	[10]
K562	Chronic Myelogenous Leukemia	41.5 nM - 4.71 μM	[10]
HT-29	Colorectal Adenocarcinoma	41.5 nM - 4.71 μM	[10]
HCT-15	Colorectal Adenocarcinoma	41.5 nM - 4.71 μM	[10]
MOLM13	Acute Myeloid Leukemia	< 1 µM	[12]
MV4-11	Biphenotypic Leukemia	< 1 μM	[12]
D283	Medulloblastoma	50 nM	[13]
TC32	Ewing's Sarcoma	100 nM	[13]
SK-N-AS	Neuroblastoma	660 nM	[13]
TC71	Ewing's Sarcoma	1 μΜ	[13]

Experimental Protocols

Protocol 1: Fluorometric High-Throughput Screening Assay for HDAC Inhibitors

This protocol is a generalized procedure for identifying HDAC inhibitors using a commercially available fluorometric assay kit.

Materials:

• Recombinant human HDAC1 enzyme



- HDAC assay buffer
- Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
- Developer solution (containing a protease like trypsin)
- MS-275 (as a positive control)
- Test compounds library
- 384-well black, flat-bottom plates
- Fluorescence plate reader

Procedure:

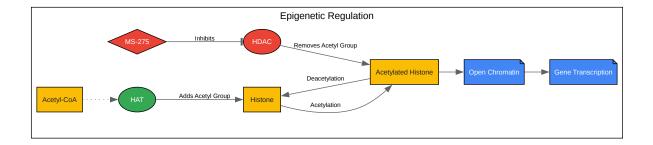
- Compound Plating:
 - Prepare serial dilutions of test compounds and MS-275 in DMSO.
 - Using an automated liquid handler, dispense a small volume (e.g., 100 nL) of the compound solutions into the wells of a 384-well plate. Include wells with DMSO only as a negative control.
- Enzyme Preparation:
 - Dilute the recombinant HDAC1 enzyme to the desired concentration in cold HDAC assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
- Enzyme Addition:
 - Add the diluted HDAC1 enzyme solution to each well of the 384-well plate containing the compounds.
- Pre-incubation:



- Gently mix the plate and incubate for 15-30 minutes at 37°C to allow the compounds to interact with the enzyme.[14]
- Reaction Initiation:
 - Prepare the fluorogenic HDAC substrate by diluting it in HDAC assay buffer.
 - Add the substrate solution to all wells to start the enzymatic reaction.
- Incubation:
 - Incubate the plate at 37°C for a defined period (e.g., 60 minutes). This incubation time should be optimized.
- Reaction Termination and Signal Development:
 - Add the developer solution to each well to stop the HDAC reaction and cleave the deacetylated substrate, releasing the fluorophore.
 - Incubate the plate at room temperature for 15-20 minutes.
- Data Acquisition:
 - Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 390/460 nm for AMC).
- Data Analysis:
 - Subtract the background fluorescence (from wells without enzyme).
 - Normalize the data to the negative (DMSO) and positive (a known inhibitor like MS-275) controls.
 - Plot the percent inhibition against the compound concentration to determine the IC50 values for active compounds.[14]

Mandatory Visualization

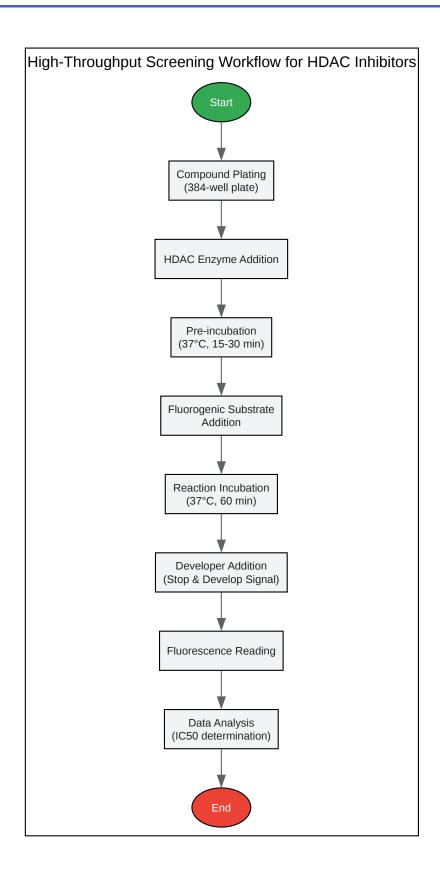




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Caption: Signaling pathway of HDAC inhibition by MS-275.





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Caption: Experimental workflow for a fluorometric HDAC inhibitor HTS assay.



Section 2: CH 275 (Somatostatin Receptor 1 Agonist) in High-Throughput Screening Assays Application Notes

Introduction: **CH 275** is a peptide analog of somatostatin that functions as a potent and selective agonist for the somatostatin receptor 1 (sst1).[15][16] Somatostatin receptors are a family of five G-protein coupled receptors (GPCRs) that mediate the diverse physiological effects of the hormone somatostatin, which include the inhibition of hormone secretion and cell proliferation.[17][18] The selectivity of **CH 275** for sst1 makes it a valuable tool for studying the specific roles of this receptor subtype and for screening for novel sst1-targeting compounds.

Mechanism of Action: As a GPCR, sst1 is coupled to inhibitory G-proteins (Gi/o).[18] Upon binding of an agonist like **CH 275**, the receptor undergoes a conformational change that activates the associated G-protein. This leads to the dissociation of the Gαi and Gβγ subunits, which then modulate downstream signaling pathways. A primary effect of Gαi activation is the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. [19] The Gβγ subunits can also directly modulate the activity of ion channels, such as inwardly rectifying potassium (K+) channels, leading to membrane hyperpolarization.[20]

High-Throughput Screening Applications: HTS assays for GPCR agonists like **CH 275** are typically cell-based and designed to measure the downstream consequences of receptor activation. Given that sst1 is a Gi-coupled receptor, the most common HTS approaches include:

- cAMP Assays: These assays are designed to measure the decrease in intracellular cAMP levels following agonist stimulation. They are a direct readout of Gi-coupled receptor activation. Several HTS-compatible formats are available, including:
 - Homogeneous Time-Resolved Fluorescence (HTRF): A competitive immunoassay format that measures cAMP levels using FRET.
 - AlphaScreen: A bead-based proximity assay that generates a chemiluminescent signal inversely proportional to the cAMP concentration.[21]
 - Luminescence-based reporter gene assays: Cells are engineered with a reporter gene
 (e.g., luciferase) driven by a cAMP response element (CRE). A decrease in cAMP leads to



a decrease in reporter gene expression.

- β-Arrestin Recruitment Assays: Upon agonist binding, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which is involved in receptor desensitization and internalization. This interaction can be monitored in HTS formats using techniques like enzyme fragment complementation.[22]
- Calcium Mobilization Assays: While sst1 is primarily Gi-coupled, it is sometimes possible to use chimeric G-proteins (e.g., Gαqi) to redirect the signaling to the Gq pathway, which results in an increase in intracellular calcium upon agonist stimulation.[23] This calcium flux can be readily detected in HTS using fluorescent calcium indicators.

Data Presentation

Table 3: Binding Affinity and Potency of CH 275 for Human Somatostatin Receptors

Receptor Subtype	Ki (nM)	IC50 (nM)	Reference
sst1	52	30.9	[15]
sst2	-	>10,000	[15]
sst3	-	345	[15]
sst4	-	>1,000	[15]
sst5	-	>10,000	[15]

Experimental Protocols

Protocol 2: cAMP HTRF High-Throughput Screening Assay for sst1 Agonists

This protocol describes a general procedure for screening for sst1 agonists using a competitive immunoassay HTRF cAMP kit.

Materials:

A cell line stably expressing human sst1 (e.g., CHO-K1 or HEK293 cells)



- Cell culture medium and reagents
- Forskolin (to stimulate cAMP production)
- CH 275 (as a positive control)
- Test compounds library
- cAMP HTRF kit reagents (cAMP-d2, anti-cAMP-cryptate)
- · Lysis buffer
- 384-well white, low-volume plates
- · HTRF-compatible plate reader

Procedure:

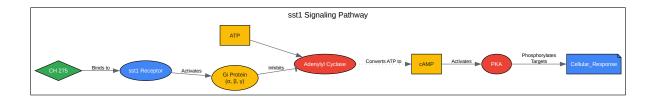
- Cell Culture and Plating:
 - Culture the sst1-expressing cells to ~80% confluency.
 - Harvest the cells and resuspend them in assay buffer.
 - Dispense a defined number of cells (e.g., 5,000 cells/well) into the wells of a 384-well plate.
 - Incubate the plate for a few hours or overnight to allow the cells to attach.
- Compound Addition:
 - Prepare serial dilutions of test compounds and CH 275 in assay buffer.
 - Add the compound solutions to the cell plate, including wells with buffer only as a negative control.
 - Incubate for 15-30 minutes at room temperature.
- Cell Stimulation:



- Prepare a solution of forskolin in assay buffer. The final concentration of forskolin should be optimized to produce a submaximal stimulation of cAMP (e.g., EC80).
- Add the forskolin solution to all wells except for the basal control wells.
- Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for cAMP production.
- Cell Lysis and Detection:
 - Add the cAMP-d2 conjugate diluted in lysis buffer to the wells.
 - Add the anti-cAMP-cryptate antibody diluted in lysis buffer to the wells.
 - Incubate for 60 minutes at room temperature, protected from light.
- Data Acquisition:
 - Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
- Data Analysis:
 - Calculate the HTRF ratio (665 nm / 620 nm) for each well.
 - The signal is inversely proportional to the cAMP concentration. Agonists that inhibit adenylyl cyclase will cause an increase in the HTRF ratio.
 - Normalize the data to the forskolin-stimulated (0% inhibition) and maximally inhibited (e.g., by CH 275) controls.
 - Plot the percent activity against the compound concentration to determine the EC50 values for active compounds.

Mandatory Visualization

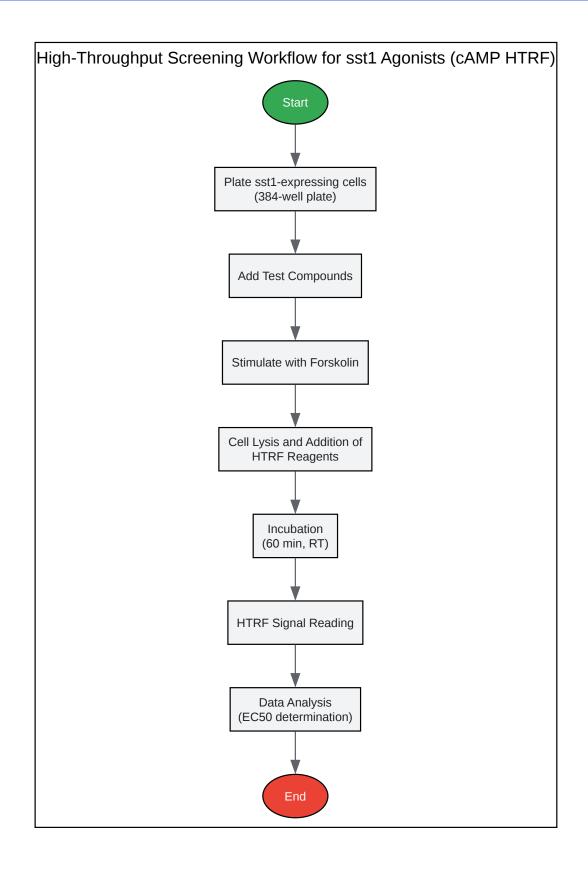




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Caption: Signaling pathway of the sst1 receptor activated by CH 275.





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Caption: Experimental workflow for a cAMP HTRF assay for sst1 agonists.



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